molecular formula C17H15Br2N5O2 B13361381 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

Cat. No.: B13361381
M. Wt: 481.1 g/mol
InChI Key: DDKGTJVOCXFMTP-UHFFFAOYSA-N
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Description

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol is a complex organic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a]benzimidazole core, substituted with amino, dibromo, and ethoxyphenol groups. The compound has garnered interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino[1,2-a]benzimidazole core . The dibromo and ethoxyphenol substitutions are introduced through subsequent reactions involving bromination and ethoxylation under controlled conditions.

Chemical Reactions Analysis

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like piperidine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol primarily involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, the compound disrupts DNA synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar compounds to 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol include other triazinobenzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15Br2N5O2

Molecular Weight

481.1 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

InChI

InChI=1S/C17H15Br2N5O2/c1-2-26-11-7-8(18)13(19)12(14(11)25)15-22-16(20)23-17-21-9-5-3-4-6-10(9)24(15)17/h3-7,15,25H,2H2,1H3,(H3,20,21,22,23)

InChI Key

DDKGTJVOCXFMTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N)Br)Br

Origin of Product

United States

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